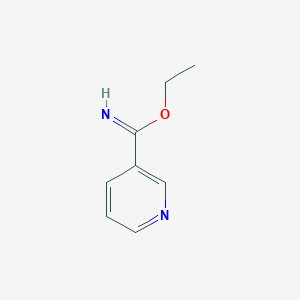

ethyl nicotinimidate

説明

Ethyl nicotinimidate is an imidate ester derivative of nicotinic acid (pyridine-3-carboxylic acid). Ethyl nicotinimidate-related compounds are also critical in forming dimeric structures, such as Nicorandil Dimer (synonym: (E)-2-(nicotinamido)ethyl N-(2-(nitrooxy)ethyl)nicotinimidate), which has been cataloged as a pharmaceutical impurity .

特性

IUPAC Name |

ethyl pyridine-3-carboximidate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-8(9)7-4-3-5-10-6-7/h3-6,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWFXEMSLQMSROR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80440263 | |

| Record name | 3-Pyridinecarboximidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53292-65-2 | |

| Record name | 3-Pyridinecarboximidic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80440263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

Ethyl nicotinimidate can be synthesized through several methods. One common approach involves the reaction of nicotinic acid with ethyl alcohol in the presence of a dehydrating agent, such as sulfuric acid. This reaction produces ethyl nicotinate, which can then be converted to ethyl nicotinimidate through further chemical modifications .

Industrial Production Methods

On an industrial scale, the production of ethyl nicotinimidate often involves the oxidation of 5-ethyl-2-methylpyridine with nitric acid. This method is favored due to its efficiency and the availability of raw materials .

化学反応の分析

Types of Reactions

Ethyl nicotinimidate undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction can occur with halogens, leading to the formation of halogenated derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and halogenated derivatives of ethyl nicotinimidate .

科学的研究の応用

Ethyl nicotinimidate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: It plays a role in the study of metabolic pathways involving nicotinamide adenine dinucleotide (NAD+).

作用機序

Ethyl nicotinimidate exerts its effects primarily through its role as a precursor to nicotinamide adenine dinucleotide (NAD+). NAD+ is a crucial coenzyme involved in redox reactions, energy production, and cellular signaling . The compound influences various molecular targets and pathways, including those related to DNA repair, apoptosis, and cellular stress responses .

類似化合物との比較

Comparison with Similar Compounds

Ethyl nicotinimidate belongs to the imidate ester family, characterized by the general structure R-O-C(=NH)-R' . Below is a comparative analysis with structurally or functionally related compounds:

Nicorandil Dimer

- Structure : Contains two nicotinimidate moieties linked via an ethyl nitrooxy group.

- Molecular Formula : C₁₆H₁₇N₅O₅; Molecular Weight : 359.34 g/mol .

- Applications : Identified as a dimeric impurity in Nicorandil, a vasodilator drug. Its formation highlights the reactivity of nicotinimidate esters under specific synthetic conditions.

Ethyl N-Cyanoethanimidate

- Structure: An imidate ester with a cyano substituent (C≡N).

- Molecular Formula : C₄H₆N₂O; Molecular Weight : 98.10 g/mol .

- Reactivity: The cyano group increases electrophilicity, making it more reactive in nucleophilic substitutions compared to ethyl nicotinimidate.

- Safety : Requires stringent handling due to toxicity risks, as indicated in its safety data sheet .

Ethyl 6-Acetyl-5-Chloronicotinate

- Structure : A nicotinate ester with acetyl and chloro substituents.

- Molecular Formula: C₁₀H₁₀ClNO₃; Molecular Weight: 227.65 g/mol .

- Applications : Used in synthesizing agrochemicals and pharmaceuticals. Unlike ethyl nicotinimidate, it lacks the imidate group, reducing its utility in forming nitrogen-containing heterocycles .

N-Methyl Nicotinimidate, O-Trimethylsilyl

- Structure : A silyl-protected nicotinimidate derivative.

- Molecular Formula: Not explicitly stated, but likely C₁₀H₁₆N₂O₂Si (based on substituents).

- Role in Synthesis : Used in GC-MS analyses of plant extracts, demonstrating stability under derivatization conditions .

Table 1: Comparative Data for Ethyl Nicotinimidate and Analogs

生物活性

Ethyl nicotinimidate is a compound derived from nicotinic acid and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of ethyl nicotinimidate, highlighting its mechanisms, effects on various biological systems, and relevant research findings.

Ethyl nicotinimidate exhibits several mechanisms of action that contribute to its biological activity:

- Cholinergic Activity : It acts on cholinergic receptors, potentially influencing neurotransmission.

- Antioxidant Properties : Studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cells.

- Cytotoxic Effects : There is evidence indicating that ethyl nicotinimidate can induce apoptosis in cancer cells, making it a candidate for cancer therapy.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of ethyl nicotinimidate on various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 49.13 | Induction of apoptosis via mitochondrial dysfunction |

| HeLa (Cervical) | 32.5 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 45.0 | ROS generation leading to cell death |

These findings indicate that ethyl nicotinimidate has significant potential as an anticancer agent.

Antioxidant Activity

The antioxidant activity of ethyl nicotinimidate was assessed using various assays, including DPPH and ABTS radical scavenging tests. The results demonstrated that ethyl nicotinimidate effectively scavenged free radicals, with IC50 values comparable to established antioxidants.

Case Studies

-

Case Study 1: MCF-7 Cell Line

- In a study examining the effects of ethyl nicotinimidate on MCF-7 cells, it was observed that treatment led to morphological changes indicative of apoptosis, such as chromatin condensation and cell rounding.

- The mitochondrial membrane potential was significantly altered, suggesting mitochondrial involvement in the apoptotic process.

-

Case Study 2: HeLa Cells

- Ethyl nicotinimidate was found to induce cell cycle arrest in HeLa cells, leading to increased apoptosis rates.

- Flow cytometry analysis confirmed an increase in sub-G1 population, indicating significant cell death.

Q & A

Q. Table 1: Comparative Analysis of Ethyl Nicotinimidate Synthesis Methods

| Parameter | Method A (Acid-Catalyzed) | Method B (Coupling Agent) |

|---|---|---|

| Yield (%) | 72 ± 3 | 88 ± 4 |

| Purity (HPLC, %) | 94 | 97 |

| Reaction Time (h) | 24 | 12 |

| By-Products | Nicotinamide (5%) | None detected |

Q. Table 2: Stability of Ethyl Nicotinimidate Under Different pH Conditions

| pH | Half-Life (h) | Major Degradation Product |

|---|---|---|

| 3.0 | 48 ± 2 | Nicotinamide |

| 7.4 | 120 ± 5 | None |

| 10.0 | 24 ± 1 | Ethyl Nicotinate |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。